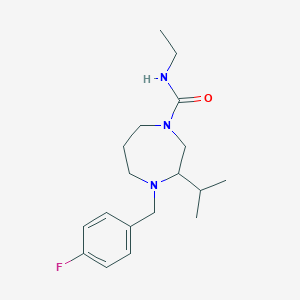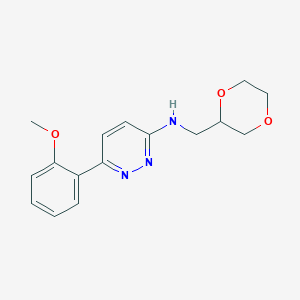![molecular formula C17H23NO3 B5351686 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5351686.png)
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as MOB-015, is a novel antifungal agent that has shown promising results in preclinical studies. MOB-015 belongs to the class of spirocyclic oxaboroles, which have been shown to have potent antifungal activity against a wide range of fungi.
Mécanisme D'action
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one exerts its antifungal activity by inhibiting the fungal enzyme leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in fungi. This compound binds to the active site of LeuRS, preventing the attachment of leucine to its cognate tRNA, which ultimately leads to inhibition of protein synthesis and fungal growth.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in mammalian cells, with no significant cytotoxicity observed in vitro. In animal studies, this compound has been well-tolerated, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is its broad spectrum of activity against various fungal species, including drug-resistant strains. This compound has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development. However, one of the limitations of this compound is its relatively new status as an antifungal agent, with limited clinical data available.
Orientations Futures
There are several future directions for research on 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of combination therapies with this compound and other antifungal agents, which may enhance its efficacy against drug-resistant strains. Another area of interest is the development of topical formulations of this compound for the treatment of dermatophyte infections. Finally, further studies are needed to evaluate the safety and efficacy of this compound in clinical trials.
Méthodes De Synthèse
The synthesis of 8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one involves the reaction of 3-methoxybenzylamine with 1,4-dioxaspiro[4.5]decane-8,9-dione, followed by reduction with sodium borohydride to yield the final product. The synthesis method has been optimized to yield high purity this compound with good yield.
Applications De Recherche Scientifique
8-(3-methoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been extensively studied for its antifungal activity against various fungal species, including Candida albicans, Aspergillus fumigatus, and dermatophytes. In vitro studies have shown that this compound has potent activity against these fungi, with minimum inhibitory concentrations (MICs) in the low micromolar range. This compound has also been shown to have a broad spectrum of activity, with efficacy against both azole-resistant and non-resistant strains of fungi.
Propriétés
IUPAC Name |
9-[(3-methoxyphenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-20-15-5-2-4-14(12-15)13-18-10-9-17(7-3-11-21-17)8-6-16(18)19/h2,4-5,12H,3,6-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAQJHPOAINDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC3(CCCO3)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

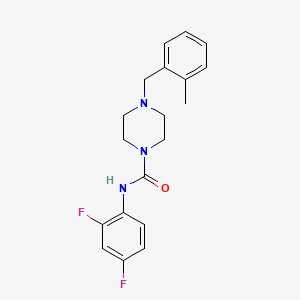


![2-(3-chlorophenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5351639.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5351645.png)
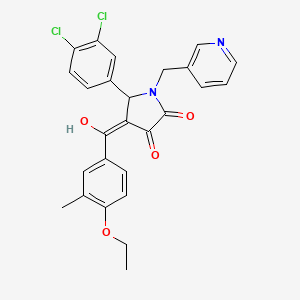

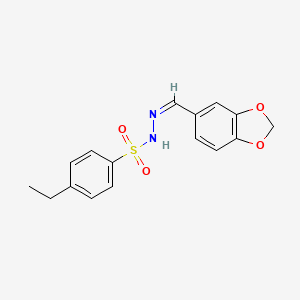
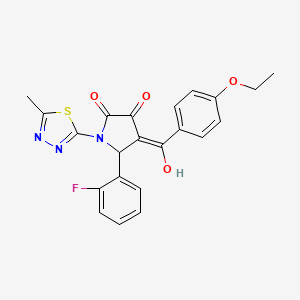

![2-(3,4-dichlorophenyl)-4-[(pyridin-3-yloxy)acetyl]morpholine](/img/structure/B5351712.png)
![(3aR*,7aS*)-2-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5351718.png)
